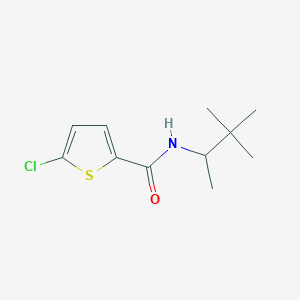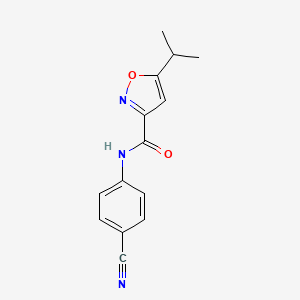![molecular formula C20H25NO3S B4630707 N-[2-(mesityloxy)ethyl]-2-methoxy-4-(methylthio)benzamide](/img/structure/B4630707.png)
N-[2-(mesityloxy)ethyl]-2-methoxy-4-(methylthio)benzamide
Übersicht
Beschreibung
Synthesis Analysis
Synthesis approaches for benzamides and their derivatives typically involve the coupling of amine groups with carboxylic acids or their derivatives. For example, the synthesis of related benzamide compounds often involves catalytic reactions, nucleophilic substitution, or amidation processes using specific reagents and conditions to achieve the desired products with high selectivity and yield (Sakaguchi et al., 1992).
Molecular Structure Analysis
The molecular structure of benzamide derivatives can be elucidated using techniques such as X-ray crystallography, NMR spectroscopy, and computational methods. These analyses provide information on the molecular geometry, electronic structure, and intramolecular interactions, contributing to the understanding of their chemical behavior and properties (Demir et al., 2015).
Chemical Reactions and Properties
Benzamide derivatives participate in various chemical reactions, including nucleophilic substitutions, electrophilic additions, and redox reactions. Their reactivity is influenced by the substituents on the benzamide ring, which can alter the electron density and steric hindrance, affecting their chemical behavior (Limban et al., 2011).
Physical Properties Analysis
The physical properties, such as melting points, solubility, and crystalline forms, of benzamide derivatives are crucial for their characterization and application. These properties are determined through thermal analysis, solubility tests, and morphological studies. For instance, different crystalline forms of a compound may exhibit distinct physical properties, which can influence their biological activity and stability (Yanagi et al., 2000).
Chemical Properties Analysis
The chemical properties of benzamide derivatives, such as acidity, basicity, and reactivity towards various chemical reagents, are influenced by their molecular structure. Studies on their chemical properties involve investigations into their reactivity patterns, stability under different conditions, and interactions with biological targets. These analyses are essential for the development of new compounds with desired biological or chemical properties (Kiven et al., 2023).
Wissenschaftliche Forschungsanwendungen
Sigma Receptor Scintigraphy in Breast Cancer
Sigma receptors, which are overexpressed on breast cancer cells, can be visualized using specific iodobenzamide compounds. A study investigating the potential of N-[2-(1'-piperidinyl)ethyl]-3-(123)I-iodo-4-methoxybenzamide (a compound similar in structure to N-[2-(mesityloxy)ethyl]-2-methoxy-4-(methylthio)benzamide) for visualizing primary breast tumors in humans showed promising results. The compound accumulated in most breast tumors in vivo, suggesting its potential utility in noninvasively assessing tumor proliferation (Caveliers, Everaert, John, Lahoutte, & Bossuyt, 2002).
Detection of Melanoma Metastases
Another study explored the use of a radiolabeled benzamide, specifically iodine-123-(S)-2-hydroxy-3-iodo-6-methoxy-N-[(1-ethyl-2-pyrrolidinyl) methyl] benzamide ([123I]-(S)-IBZM), for melanoma imaging. This compound, due to the ectodermic origin of melanocytes and the presence of melanin in the substantia nigra, was theorized and proven effective in detecting melanoma metastases, highlighting the versatility of benzamides in cancer diagnosis (Maffioli, Mascheroni, Mongioj, Gasparini, Baldini, Seregni, Castellani, Cascinelli, & Buraggi, 1994).
Pharmacokinetic Insights
The pharmacokinetics and metabolism of structurally complex benzamides in humans have been extensively studied. For example, the disposition and metabolism of N-[[(2S)-1-[[5-(4-fluorophenyl)-2-methyl-4-thiazolyl]carbonyl]-2-piperidinyl]methyl]-4-benzofurancarboxamide, an orexin 1 and 2 receptor antagonist, were characterized, demonstrating extensive metabolism and elimination mainly via the feces. These findings provide insights into the pharmacological behavior of similar compounds, informing their development and application in clinical settings (Renzulli, Nash, Wright, Thomas, Zamuner, Pellegatti, Bettica, & Boyle, 2011).
Dopamine D2 Receptor Imaging
Dopamine D2 receptor imaging with radiolabeled benzamides, such as 123I-(S)-(-)-3-iodo-2-hydroxy-6-methoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]-benzamide (123I-IBZM), has been utilized to explore dopaminergic function in the brain. This application is crucial for understanding neurological disorders and evaluating the effects of neuroleptic therapy, highlighting the potential of benzamides in neuroscience research (Toyama, Ichise, Ballinger, Fornazzari, & Kirsh, 1993).
Eigenschaften
IUPAC Name |
2-methoxy-4-methylsulfanyl-N-[2-(2,4,6-trimethylphenoxy)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO3S/c1-13-10-14(2)19(15(3)11-13)24-9-8-21-20(22)17-7-6-16(25-5)12-18(17)23-4/h6-7,10-12H,8-9H2,1-5H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFSWHLKXQAZGSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)OCCNC(=O)C2=C(C=C(C=C2)SC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(mesityloxy)ethyl]-2-methoxy-4-(methylthio)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-(3,4-dimethylphenoxy)-N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B4630651.png)
![N-(5-{2-[(4-nitrobenzyl)oxy]benzylidene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetamide](/img/structure/B4630659.png)
![1-[3-(2-methoxyphenoxy)propyl]pyrrolidine](/img/structure/B4630662.png)
![N-(3-bromophenyl)-N'-[1-(4-chlorophenyl)propyl]urea](/img/structure/B4630669.png)

![methyl 3-[({[1-(2-methylphenyl)-1H-tetrazol-5-yl]thio}acetyl)amino]-2-thiophenecarboxylate](/img/structure/B4630685.png)

methyl]-8-quinolinol](/img/structure/B4630691.png)
![3-amino-N-(3-hydroxypropyl)-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B4630697.png)
![methyl {4-bromo-2-[(3-methyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetate](/img/structure/B4630700.png)
